2-(6-Methylpyrazin-2-yl)acetic acid
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Overview
Description
2-(6-Methylpyrazin-2-yl)acetic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a methyl group at the 6-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyrazin-2-yl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methylpyrazine. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Acetic Acid Introduction: The acetic acid moiety is introduced via a carboxylation reaction. This can be done using carbon dioxide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methyl group or the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(6-Methylpyrazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyrazin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-2-yl)acetic acid: Similar in structure but with a chlorine atom instead of a methyl group.
2-(6-Methylpyridin-2-yl)acetic acid: Similar but with a pyridine ring instead of a pyrazine ring.
Uniqueness
2-(6-Methylpyrazin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrazine ring, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(6-methylpyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
QZQQYMBZWLAPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)CC(=O)O |
Origin of Product |
United States |
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